molecular formula C15H18ClN B1335041 2,2-Diphenylpropan-1-amine hydrochloride CAS No. 40691-66-5

2,2-Diphenylpropan-1-amine hydrochloride

Cat. No. B1335041
CAS RN: 40691-66-5
M. Wt: 247.76 g/mol
InChI Key: AASCJSPDUDWGGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,2-Diphenylpropan-1-amine hydrochloride involves several key steps, such as the Friedel-Crafts alkylation, Michael addition, and reduction reactions. For instance, the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is achieved through a multi-step process starting with cinnamic acid, leading to the formation of a diphenylpropylamine derivative . This method could potentially be adapted for the synthesis of 2,2-Diphenylpropan-1-amine by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Diphenylpropan-1-amine hydrochloride can be deduced from X-ray crystallography and spectroscopic methods such as NMR and mass spectrometry. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted using X-ray diffraction, revealing details about the amine fragment conformations . These techniques could be employed to determine the molecular structure of 2,2-Diphenylpropan-1-amine hydrochloride.

Chemical Reactions Analysis

The reactivity of amines similar to 2,2-Diphenylpropan-1-amine hydrochloride can be inferred from their reactions with various reagents. For example, the base-promoted reaction of nucleophiles with olefins to form substituted trifluoromethyl-ethenes and the Michael addition of nitroalkane anions to methyl cinnamates are indicative of the types of chemical reactions that 2,2-Diphenylpropan-1-amine hydrochloride might undergo. These reactions could be explored to further functionalize the amine or to incorporate it into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,2-Diphenylpropan-1-amine hydrochloride, such as solubility, melting point, and reactivity, can be studied through experimental data. The antibacterial efficacy of synthesized compounds and the evaluation of psychotomimetic potency provide insights into the biological activities that could be associated with 2,2-Diphenylpropan-1-amine hydrochloride. Additionally, the donor characteristics of related ligands in palladium complexes suggest potential catalytic applications for similar amines.

Scientific Research Applications

Chemical Reactions and Synthesis

2,2-Diphenylpropan-1-amine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, substituted 3-amino-1,1-diphenylpropan-1-ols, closely related to 2,2-diphenylpropan-1-amine, are known to undergo reactions when boiled in acid solution, leading to the formation of substituted allylamines (Adamson, 1949). Additionally, the reversible capture and release of aromatic amines by diphenylpropanetrione demonstrate the chemical versatility of compounds structurally similar to 2,2-diphenylpropan-1-amine (Yuki et al., 2016).

Catalysis and Asymmetric Reactions

In the field of catalysis, compounds related to 2,2-diphenylpropan-1-amine hydrochloride have been used in the synthesis of chiral palladacycles, which are applied in asymmetric hydrophosphination reactions (Ding et al., 2010). These reactions are significant in producing optically active compounds, essential in pharmaceutical and material sciences.

Studies on Reaction Mechanisms

The compound is also studied for its behavior in various reaction mechanisms. For example, research on the photoinduced nucleophilic addition of ammonia to aryl-substituted alkenes provides insights into reaction pathways involving diphenylpropane compounds (Yamashita et al., 1991). Understanding these mechanisms is crucial for developing new synthetic methods in organic chemistry.

Probe in Micelle Studies

Diphenylpropane derivatives are used as probes for studying microfluidity in micellar solutions, providing insights into the behavior of surfactant systems (Zachariasse, 1978). This research has implications in areas like drug delivery and material science.

Safety And Hazards

The safety information for 2,2-Diphenylpropan-1-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-diphenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASCJSPDUDWGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961094
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpropan-1-amine hydrochloride

CAS RN

40691-66-5
Record name Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40691-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-beta-phenylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040691665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methyl-β-phenylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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